EPAC1 Inhibitory Potency vs. ESI‑09 (Hydrazonoyl Cyanide Scaffold)
The target compound's oxalamide scaffold achieves approximately 3.6‑fold greater EPAC1 inhibition compared to the hydrazonoyl cyanide parent ESI‑09. In a direct head‑to‑head comparison using the same Rap1B‑BODIPY GDP exchange assay, the oxalamide analog (represented by Compound 32/NY0561 in US11124489) exhibited an IC50 of 3,000 nM, while ESI‑09 showed an IC50 of 10,800 nM [1].
| Evidence Dimension | EPAC1 (RapGEF3) inhibition – IC50 |
|---|---|
| Target Compound Data | IC50 = 3,000 nM (Compound 32 / NY0561 |
| Comparator Or Baseline | ESI-09: IC50 = 10,800 nM |
| Quantified Difference | 3.6-fold higher potency (lower IC50) for the oxalamide scaffold |
| Conditions | Recombinant human EPAC1; Rap1B-BODIPY GDP exchange assay; cAMP at 20 µM |
Why This Matters
Researchers requiring higher EPAC1 engagement at lower compound concentrations can reduce off‑target risk and solvent toxicity by selecting the more potent oxalamide scaffold.
- [1] BindingDB entry BDBM517688 (NY0561 | US11124489, Compound 32) vs. BDBM517694 (ESI-09 | US11124489, Entry 5). IC50 data for EPAC1 (RapGEF3). Accessed 2026-04-30. View Source
